molecular formula C10H11Br2NO3 B14413209 Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate CAS No. 84970-85-4

Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate

Cat. No.: B14413209
CAS No.: 84970-85-4
M. Wt: 353.01 g/mol
InChI Key: LZOSVTJDFOAANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate is an organic compound with a complex structure that includes bromine, methoxy, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) under controlled temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and purification systems to handle large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3,5-dibromo-4-methoxyphenyl)carbamate is unique due to its specific combination of bromine, methoxy, and carbamate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

84970-85-4

Molecular Formula

C10H11Br2NO3

Molecular Weight

353.01 g/mol

IUPAC Name

ethyl N-(3,5-dibromo-4-methoxyphenyl)carbamate

InChI

InChI=1S/C10H11Br2NO3/c1-3-16-10(14)13-6-4-7(11)9(15-2)8(12)5-6/h4-5H,3H2,1-2H3,(H,13,14)

InChI Key

LZOSVTJDFOAANP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(C(=C1)Br)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.